2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane
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Overview
Description
2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system through cyclization reactions. The starting materials are usually readily available organic compounds, and the reactions are carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often incorporate purification steps such as chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A simpler compound with similar functional groups but lacking the spirocyclic structure.
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with different ring sizes and substituents.
Uniqueness
2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane stands out due to its unique combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C14H19NO2/c1-15-10-6-9-13(11-15)14(16-2,17-13)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
XNRQHTPAMDCAEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)C(O2)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
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